molecular formula C14H10BrF2NO B3042805 N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide CAS No. 680213-41-6

N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide

Cat. No.: B3042805
CAS No.: 680213-41-6
M. Wt: 326.14 g/mol
InChI Key: NOVZZXDBBHMTTH-UHFFFAOYSA-N
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Description

N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide is an organic compound characterized by the presence of difluorophenyl, bromo, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide typically involves the reaction of 2,6-difluoroaniline with 2-bromo-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenylacetamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted amides or thioethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,6-difluorophenyl)-2-chloroacetamide
  • 2,6-Difluoroaniline
  • 2,6-Difluorophenol

Uniqueness

N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide is unique due to the presence of both difluorophenyl and bromo groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-bromo-N-(2,6-difluorophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO/c15-12(9-5-2-1-3-6-9)14(19)18-13-10(16)7-4-8-11(13)17/h1-8,12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVZZXDBBHMTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC=C2F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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